
2,3-Bis(sulfosulfanyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(sulfosulfanyl)butanedioic acid is an organic compound with the molecular formula C4H6O6S2 It is a dicarboxylic acid derivative with two sulfosulfanyl groups attached to the butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfosulfanyl)butanedioic acid typically involves the introduction of sulfosulfanyl groups to a butanedioic acid derivative. One common method involves the reaction of butanedioic acid with sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2,3-Bis(sulfosulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted butanedioic acid derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Bis(sulfosulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Bis(sulfosulfanyl)butanedioic acid involves its interaction with molecular targets through its sulfosulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox states.
類似化合物との比較
Similar Compounds
2,3-Bis(sulfanyl)butanedioic acid: Similar structure but with thiol groups instead of sulfosulfanyl groups.
Butanedioic acid: The parent compound without any sulfur-containing groups.
2,3-Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent.
Uniqueness
2,3-Bis(sulfosulfanyl)butanedioic acid is unique due to the presence of sulfosulfanyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The sulfosulfanyl groups enhance its ability to participate in redox reactions and form covalent bonds with biomolecules, making it valuable in various research and industrial applications.
特性
CAS番号 |
111728-41-7 |
|---|---|
分子式 |
C4H6O10S4 |
分子量 |
342.4 g/mol |
IUPAC名 |
2,3-bis(sulfosulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O10S4/c5-3(6)1(15-17(9,10)11)2(4(7)8)16-18(12,13)14/h1-2H,(H,5,6)(H,7,8)(H,9,10,11)(H,12,13,14) |
InChIキー |
BPHJUSZFBANKMG-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)SS(=O)(=O)O)(C(=O)O)SS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


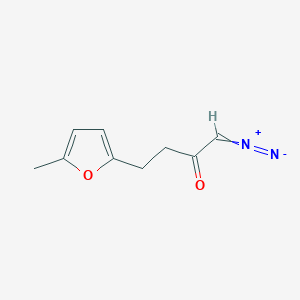

![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
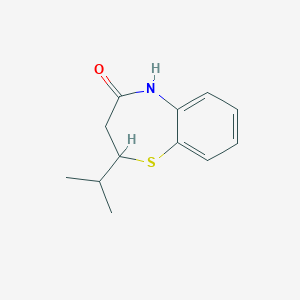
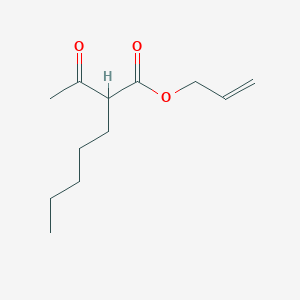
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

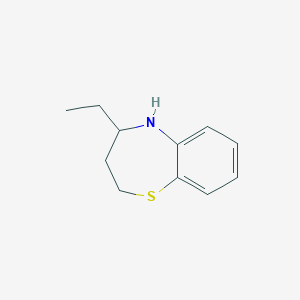


![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
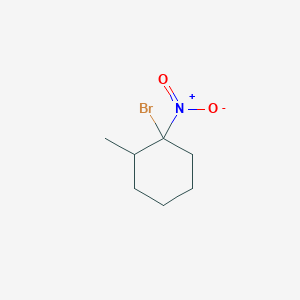

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
